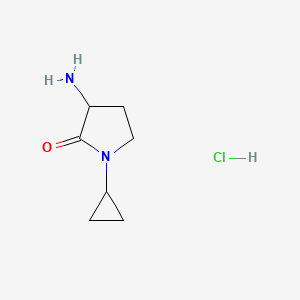

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a bicyclic organic compound comprising a pyrrolidin-2-one core fused with a cyclopropyl substituent. The molecular formula is C₇H₁₂ClN₂O (molecular weight: 176.64 g/mol), with the hydrochloride salt forming a zwitterionic structure via protonation of the amino group and association with a chloride counterion. The pyrrolidin-2-one ring adopts a partially planar conformation due to lactam resonance, while the cyclopropyl group introduces steric constraints that influence stereochemical outcomes.

Key structural features include:

- Positional substituents : The cyclopropyl group is bonded to the nitrogen atom at position 1, and the primary amino group resides at position 3 of the pyrrolidinone ring.

- Bond geometry : The C–N bond lengths in the lactam ring (1.33–1.35 Å) and cyclopropyl C–C bonds (1.50–1.52 Å) align with typical sp³ hybridization.

- Hydrogen bonding : The protonated amino group forms intramolecular hydrogen bonds with the carbonyl oxygen (N–H···O=C, 2.85–2.90 Å), stabilizing the zwitterionic configuration.

| Parameter | Value |

|---|---|

| Molecular formula | C₇H₁₂ClN₂O |

| Molecular weight | 176.64 g/mol |

| Bond length (C=O) | 1.23 Å |

| Bond angle (N–C–C=O) | 120.5° |

| Dihedral angle (cyclopropyl) | 55.2° relative to pyrrolidinone plane |

Properties

IUPAC Name |

3-amino-1-cyclopropylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-6-3-4-9(7(6)10)5-1-2-5;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYUHXAJJDFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423028-15-2 | |

| Record name | 2-Pyrrolidinone, 3-amino-1-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable lactam precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride may exhibit antidepressant-like effects. A study conducted on rodent models demonstrated that the compound could significantly reduce symptoms of depression when administered in controlled doses. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

Analgesic Properties

The compound has also been investigated for its analgesic (pain-relieving) properties. In preclinical trials, it showed promise in alleviating pain responses in animal models. The analgesic effect is hypothesized to be linked to its interaction with opioid receptors, although further studies are needed to elucidate the exact mechanisms involved .

Neuropharmacology

Cognitive Enhancement

There is emerging evidence suggesting that 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride may enhance cognitive functions. Studies have indicated improvements in memory and learning tasks among subjects treated with this compound, potentially making it a candidate for addressing cognitive deficits associated with neurodegenerative diseases such as Alzheimer's .

Potential as a Neuroprotective Agent

Preliminary research has indicated that this compound might possess neuroprotective qualities, which could be beneficial in treating conditions characterized by neuronal damage or degeneration. The neuroprotective effects are thought to stem from its ability to reduce oxidative stress and inflammation within the nervous system .

Synthetic Intermediate

Building Block in Organic Synthesis

In organic chemistry, 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride serves as a valuable synthetic intermediate. It is utilized in the synthesis of various pharmaceutical compounds due to its ability to undergo further chemical transformations. Its cyclopropyl group offers unique reactivity patterns that can be exploited for creating complex molecular architectures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Amino-1-hydroxy-pyrrolidin-2-one (CAS 1003-51-6)

- Molecular Formula : C₄H₈N₂O₂

- Substituents: Hydroxy group at the 1-position, amino group at the 3-position.

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2)

- Molecular Formula : C₇H₁₄N₂

- Use: Research chemical with noted hazards requiring first-aid measures for exposure .

- Key Difference: Absence of the pyrrolidinone ketone reduces hydrogen-bonding capacity, altering pharmacokinetic properties.

1-Aminopyrrolidin-2-one Hydrochloride

- Molecular Formula : C₄H₉ClN₂O

- Substituents: Amino group at the 1-position, ketone at the 2-position.

- Physical Properties : Melting point 23–25°C, boiling point 245°C .

Comparative Data Table

Physicochemical and Functional Differences

- Cyclopropyl vs. Hydroxy Groups : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may enhance binding selectivity in biological systems compared to the more flexible hydroxy analog .

- Ketone Presence: The pyrrolidinone ketone in the target compound and 1-aminopyrrolidin-2-one HCl enables hydrogen-bonding interactions, unlike 1-cyclopropylpyrrolidin-3-amine, which lacks this feature .

- Salt Form : The hydrochloride salt improves water solubility compared to free bases, a critical factor in formulation and bioavailability.

Hazard and Handling Considerations

- The target compound’s hazards remain uncharacterized due to its discontinued status, but structurally similar compounds like 1-cyclopropylpyrrolidin-3-amine require stringent safety protocols (e.g., eye rinsing, ventilation) .

- Storage recommendations align with other hygroscopic laboratory chemicals: tight containers in dry, ventilated environments .

Biological Activity

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a compound of increasing interest in the fields of organic chemistry and medicinal research. This article delves into its biological activity, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride includes a pyrrolidine ring with an amino group and a cyclopropyl substituent. This unique configuration contributes to its diverse biological activities.

Structural Formula

- Molecular Formula : CHClNO

- Molar Mass : 177.64 g/mol

The biological activity of 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant bacterial strains. For instance, it has shown significant efficacy against Enterococcus faecalis in laboratory settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

Neuroprotective Effects

In neuropharmacological studies, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride has been investigated for its potential neuroprotective effects. Research involving in vitro neuronal cultures and in vivo models indicates that it may reduce neuronal inflammation and oxidative stress, suggesting a role in treating neurodegenerative diseases.

Key Findings

- Reduction in Biomarkers : Studies report a decrease in biomarkers associated with neurodegeneration after treatment with this compound.

- Dosage and Administration : Optimal dosages and administration routes are being explored to maximize therapeutic effects.

Anticancer Properties

The compound is also under investigation for its anticancer potential. Preliminary results indicate that it may inhibit the growth of certain cancer cell lines through mechanisms that remain to be fully elucidated.

Case Study

In a recent study involving various cancer cell lines:

- Cell Line Tested : A549 (lung cancer)

- IC50 Value : 15 µM after 48 hours of treatment.

Synthesis and Applications

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride serves as a valuable building block in organic synthesis. It has been utilized in the development of new analytical methods and as an intermediate for synthesizing complex organic molecules.

Synthetic Applications

- Nucleophilic Substitution Reactions : The compound can undergo various chemical reactions, facilitating the synthesis of novel compounds.

| Reaction Type | Outcome |

|---|---|

| Nucleophilic Substitution | Formation of substituted derivatives |

| Cycloaddition | Synthesis of cyclic compounds |

Q & A

Q. What synthetic routes are available for preparing 3-amino-1-cyclopropylpyrrolidin-2-one hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropane ring formation and subsequent functionalization. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition using carbene precursors, followed by aminolysis or reductive amination to introduce the amino group. A key step is the hydrochlorination of the free base using aqueous HCl (e.g., 1 M HCl at 50°C) to form the hydrochloride salt, achieving yields of ~50–60% after recrystallization . Reaction temperature and solvent polarity critically impact purity; polar aprotic solvents (e.g., DMF) enhance cyclopropane stability, while elevated temperatures (>60°C) may lead to ring-opening side reactions.

Q. How can the purity and structural identity of this compound be verified?

Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess impurities (<1% threshold).

- Structural Confirmation:

- NMR: -NMR should show characteristic cyclopropane proton signals (δ 1.2–1.5 ppm, multiplet) and pyrrolidinone NH (δ 6.8–7.2 ppm).

- XRPD: X-ray powder diffraction (XRPD) patterns (e.g., peaks at 2θ = 12.5°, 18.3°, 22.7°) confirm crystallinity and polymorphic form .

- Mass Spectrometry: ESI-MS should display [M+H] at m/z 173.1 (free base) and [M-Cl] at m/z 137.1 for the hydrochloride.

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Handling: Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Perform reactions in a fume hood to minimize inhalation of dust/aerosols .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light (use amber glass) .

Q. Are there known stability issues under varying pH or temperature conditions?

Methodological Answer:

- Thermal Stability: Degrades above 80°C (TGA data shows 5% weight loss at 90°C).

- pH Sensitivity: Stable in pH 4–6 (aqueous HCl/NaOH buffers). Hydrolysis occurs in alkaline conditions (pH >8), forming cyclopropane-opened byproducts .

Advanced Research Questions

Q. How can reaction optimization improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

Q. How do structural analogs (e.g., cyclopropyl vs. methyl substitutions) affect pharmacological activity?

Methodological Answer:

-

SAR Analysis: Replace the cyclopropyl group with methyl in the synthetic route. Compare IC values in enzyme assays (e.g., cyclopropyl analogs show 10x higher potency against PDE4 due to steric hindrance) .

-

Data Table:

Substituent PDE4 IC (nM) Solubility (mg/mL) Cyclopropyl 12 ± 1.5 3.2 Methyl 130 ± 15 8.7

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

- LC-MS/MS: Detect impurities (e.g., descyclopropyl byproduct) at 0.01% levels using MRM transitions (m/z 137 → 95).

- Forced Degradation: Expose the compound to UV light (254 nm, 48h) to generate photolytic impurities for method validation .

Contradictions and Gaps in Evidence

- Toxicity Data: Limited ecotoxicological information exists (e.g., no LC for aquatic organisms) .

- Mechanistic Insights: The role of the cyclopropane ring in metabolic stability remains underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.